molecular formula C12H14N2O4S2 B2449800 (Z)-3,3'-diisopropyl-2H,2'H-[5,5'-bithiazolylidene]-2,2',4,4'(3H,3'H)-tetraone CAS No. 924868-28-0

(Z)-3,3'-diisopropyl-2H,2'H-[5,5'-bithiazolylidene]-2,2',4,4'(3H,3'H)-tetraone

Cat. No.: B2449800
CAS No.: 924868-28-0
M. Wt: 314.37
InChI Key: OHZZXZTZIKZURA-FPLPWBNLSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its applications .


Synthesis Analysis

This involves detailing the methods and steps used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc .

Scientific Research Applications

Polymerization Catalysts Experimental and computational studies have highlighted the role of certain N-heterocyclic carbenes, including derivatives similar to “(Z)-3,3'-diisopropyl-2H,2'H-[5,5'-bithiazolylidene]-2,2',4,4'(3H,3'H)-tetraone”, as catalysts in the zwitterionic ring-opening polymerization (ZROP) of δ-valerolactone. These catalysts facilitate the production of cyclic poly(valerolactone)s with molecular weights that are higher than expected, based on initial reactant ratios. Kinetic and density functional theory (DFT) studies reveal that these reactions proceed via a nucleophilic attack forming a zwitterionic tetrahedral intermediate, with the ring-opening of this intermediate presenting the highest activation barrier (Acharya et al., 2014).

Luminescent Properties and Structural Analysis Research into zinc coordination compounds derived from various tetrazole-containing carboxylic acids and bipyridine, which might share structural similarities with the compound , has produced new coordination compounds with unique 1D polymeric chains and 3D networks formed via hydrogen bonding. These compounds display luminescent properties at room temperature in the solid state, indicative of potential applications in optoelectronic devices and sensors (Zou et al., 2014).

Aromaticity and Acidity Studies The structure, gas-phase acidity, and aromaticity of compounds related to “this compound” have been extensively studied using ab initio and DFT calculations. For example, tetraselenosquaric acid studies, which investigate similar themes of aromaticity and acidity, could provide a foundational understanding of the electronic and structural properties of the compound , helping to predict its reactivity and stability (Zhou, 2010).

Synthetic Applications The unique reactivity patterns of 4,4'-bithiazole-based tetraarylenes, which may include or resemble the compound of interest, offer novel pathways for the development of biphotochromes. Such compounds, with their photochromic behavior, could be integral to the design of new materials for optical storage, photo-switching applications, and the study of photo-induced molecular processes (Gavrel et al., 2012).

Mechanism of Action

This is particularly relevant for bioactive compounds and drugs. It involves understanding how the compound interacts with biological systems at the molecular level to exert its effects .

Safety and Hazards

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Future Directions

This involves discussing potential areas of future research and applications of the compound .

Properties

IUPAC Name

(5Z)-5-(2,4-dioxo-3-propan-2-yl-1,3-thiazolidin-5-ylidene)-3-propan-2-yl-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S2/c1-5(2)13-9(15)7(19-11(13)17)8-10(16)14(6(3)4)12(18)20-8/h5-6H,1-4H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZZXZTZIKZURA-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(=C2C(=O)N(C(=O)S2)C(C)C)SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C(=O)/C(=C/2\C(=O)N(C(=O)S2)C(C)C)/SC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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